Ipazilide
Overview
Description
Preparation Methods
The synthetic routes and reaction conditions for Ipazilide fumarate are not extensively documented in publicly available sources. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity.
Chemical Reactions Analysis
Ipazilide fumarate undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include dry chemical, carbon dioxide, and alcohol-resistant foam for firefighting measures . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ipazilide fumarate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is being developed as oral and intravenous therapy for ventricular and supraventricular arrhythmias . The compound has been studied for its effects on cardiac muscle and vascular hemodynamic function using in vivo and in vitro models . Additionally, it has been evaluated for its safety and efficacy in long-term use .
Mechanism of Action
Comparison with Similar Compounds
Ipazilide fumarate is unique compared to other antiarrhythmic agents due to its dual action of prolonging ventricular refractoriness and possessing antiectopic activity . Similar compounds include other potassium channel blockers used in the treatment of arrhythmias, such as amiodarone and sotalol . this compound fumarate’s specific chemical structure and mechanism of action provide distinct advantages in certain clinical scenarios .
Properties
IUPAC Name |
N-[3-(diethylamino)propyl]-2-(4,5-diphenylpyrazol-1-yl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O/c1-3-27(4-2)17-11-16-25-23(29)19-28-24(21-14-9-6-10-15-21)22(18-26-28)20-12-7-5-8-13-20/h5-10,12-15,18H,3-4,11,16-17,19H2,1-2H3,(H,25,29) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRHCHMGCDBUACR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC(=O)CN1C(=C(C=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2043799 | |
Record name | Ipazilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
390.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
115436-73-2 | |
Record name | Ipazilide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=115436-73-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ipazilide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115436732 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ipazilide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2043799 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IPAZILIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDN6V96D5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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